molecular formula CH3PS8 B14297135 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione CAS No. 113985-76-5

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione

Katalognummer: B14297135
CAS-Nummer: 113985-76-5
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: JJUGSUOGEANAOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple sulfur atoms and a phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of phosphorus pentasulfide with methyl-substituted cyclic compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methodologies but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphorothioates.

Wissenschaftliche Forschungsanwendungen

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes and has been the basis for its investigation as a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphorothioates: Compounds with similar phosphorus-sulfur bonds.

    Thiophosphates: Contain phosphorus-sulfur and phosphorus-oxygen bonds.

    Organophosphates: Include a wide range of compounds with phosphorus-oxygen bonds.

Uniqueness

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its high sulfur content and the presence of a lambda5 phosphorus atom. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other organophosphorus compounds.

Eigenschaften

CAS-Nummer

113985-76-5

Molekularformel

CH3PS8

Molekulargewicht

302.5 g/mol

IUPAC-Name

8-methyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane

InChI

InChI=1S/CH3PS8/c1-2(3)4-6-8-10-9-7-5-2/h1H3

InChI-Schlüssel

JJUGSUOGEANAOQ-UHFFFAOYSA-N

Kanonische SMILES

CP1(=S)SSSSSSS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.